molecular formula C14H15N3O3 B2488807 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid CAS No. 1286713-70-9

1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid

Cat. No. B2488807
CAS RN: 1286713-70-9
M. Wt: 273.292
InChI Key: CGGXAXASTGZYEU-UHFFFAOYSA-N
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Description

The compound "1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid" belongs to a class of chemicals that combine furan, pyridazin, and piperidine rings. These structures are of interest due to their potential pharmacological activities and their use in various chemical synthesis processes.

Synthesis Analysis

The synthesis of related furan and pyridazin-containing compounds often involves multi-step chemical reactions, including cyclization, condensation, and functional group transformations. An example related to furan and pyridazin synthesis is the study on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to various heterocyclic compounds (Şener et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds containing furan, pyridazin, and piperidine rings can be analyzed using spectroscopic methods such as NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state analysis. These techniques provide insights into the compound's molecular geometry, electronic structure, and intermolecular interactions.

Chemical Reactions and Properties

Compounds with furan, pyridazin, and piperidine moieties participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions. Their reactivity is influenced by the electron-donating or withdrawing nature of the substituents on the rings. The synthesis and reactions of related compounds provide insights into potential transformations (Boto et al., 2001).

Scientific Research Applications

Chemical Synthesis and Functionalization

The compound exhibits versatility in chemical reactions, particularly in the realm of organic synthesis. For example, it can undergo functionalization and cyclization reactions, contributing to the synthesis of ester or amide derivatives and pyrazolo[3,4-d]pyridazines, highlighting its role in constructing complex molecular structures (Akçamur, Şener, Ipekoglu, & Kollenz, 1997). Similar reactivity is observed with cyclic oxalyl compounds, leading to the formation of diverse derivatives with potential biological activity (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002).

Anticancer Activity

Certain derivatives formed from condensation reactions involving similar compounds have shown significant anticancer activity against various cancer cell lines, indicating potential therapeutic applications. This is particularly notable in compounds derived from piperazine-2,6-dione derivatives under specific conditions (Kumar, Kumar, Roy, & Sondhi, 2013).

Antimicrobial and Antibacterial Activity

The structure of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid and its derivatives, particularly when complexed with transition metals, can exhibit notable antimicrobial and antibacterial properties. This includes the synthesis of organic ligands containing the furan ring and their ability to inhibit the growth of various bacteria strains (Patel, 2020).

Amplification of Antimicrobial Agents

Compounds related to this compound can act as amplifiers for other antimicrobial agents, enhancing their effectiveness against specific pathogens like Escherichia coli, which is crucial for developing more efficient therapeutic strategies (Brown & Cowden, 1982).

Pharmaceutical Development

The compound's structural framework is pivotal in the development of new pharmaceuticals, serving as a building block for synthesizing biologically active compounds, including those with potential antiprotozoal properties. This is evidenced by the synthesis and modification of related compounds, showcasing the compound's significance in drug discovery and design (Ismail et al., 2004).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in drug discovery, given the interest in pyrrolidine-containing compounds in medicinal chemistry . Further studies could also investigate its synthesis, physical and chemical properties, and safety profile in more detail.

Mechanism of Action

Target of Action

Related compounds such as pyrrolidine derivatives have been found to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system, and its uptake inhibition can lead to an increase in its concentration in the synaptic cleft, potentially affecting neuronal excitability.

properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(19)10-3-1-7-17(9-10)13-6-5-11(15-16-13)12-4-2-8-20-12/h2,4-6,8,10H,1,3,7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGXAXASTGZYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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